molecular formula C11H10O3 B8750750 ethyl 3-(3-hydroxyphenyl)prop-2-ynoate

ethyl 3-(3-hydroxyphenyl)prop-2-ynoate

Cat. No. B8750750
M. Wt: 190.19 g/mol
InChI Key: QOGHZECHMZRNGY-UHFFFAOYSA-N
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Patent
US08455500B2

Procedure details

According to the method of (Reference Example 3), from 3-iodophenol (1.18 g) and ethyl propiolate (1.0 g), the subject compound (746 mg) was obtained as a yellow solid.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[C:10]#[CH:11]>>[OH:8][C:4]1[CH:3]=[C:2]([C:11]#[C:10][C:9]([O:13][CH2:14][CH3:15])=[O:12])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C#CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 746 mg
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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